Valyl-alpha-glutamylserylseryllysine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

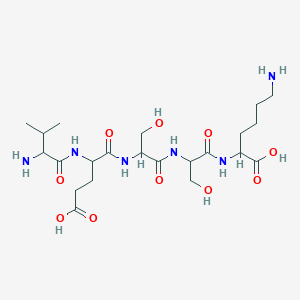

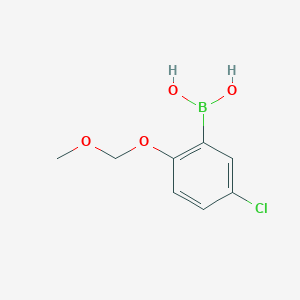

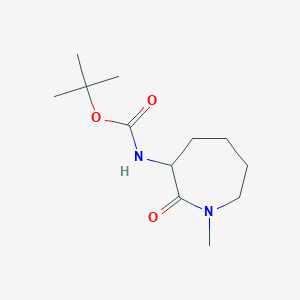

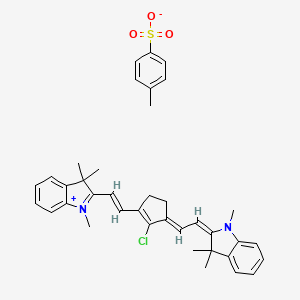

Valyl-alpha-glutamylserylseryllysine is a peptide consisting of 9 amino acids. It has a molecular formula of C22H40N6O10 and an average mass of 548.587 Da .

Molecular Structure Analysis

The molecular structure of Valyl-alpha-glutamylserylseryllysine is defined by its molecular formula, C22H40N6O10 . Unfortunately, detailed structural analysis information is not available in the search results.Wissenschaftliche Forschungsanwendungen

- Peptides are widely used in the field of cosmetics, particularly in anti-aging products. They work against both intrinsic and extrinsic aging .

- Methods of application typically involve topical creams or serums that contain the peptide. These products are applied directly to the skin .

- Results from clinical trials have shown that certain peptides can reduce the visible signs of skin aging and increase skin density and thickness .

- Amylase, an enzyme that is a type of peptide, has a wide range of industrial applications. It is used in industries such as starch conversion, food, detergent, paper, textile, and fuel alcohol production .

- The methods of application vary depending on the industry. For example, in the food industry, amylase is often added during the cooking process to break down starches .

- The outcomes of these applications also vary. In general, the use of amylase can improve efficiency and product quality in these industries .

Cosmetics and Dermatology

Industrial Applications

- α-Amylase, a type of peptide, is synthesized from microbes such as bacteria, fungi, and yeast. It has a large number of applications in laboratories and industries .

- The synthesis of α-amylase can be enhanced using recombinant DNA technology, different fermentation methods, less expensive and good carbon and nitrogen sources, and optimizing various parameters during fermentation .

- The activity of crude α-amylase can be elevated to the maximum level by optimizing the temperature and pH. Some metals also interact with α-amylase and increase its activity .

- Microbial α-amylases have distinct advantages over their plant and animal counterparts owing to generally good activities and better stability at temperature and pH extremes .

- They have varied applications ranging from detergent, textile, and food sectors such as bakery to, more recently, biofuel industries .

- However, scaling up microbial α-amylase technology from the laboratory to industry for practical applications is impeded by several issues, ranging from mass transfer limitations, low enzyme yields, and energy-intensive product recovery that adds to high production costs .

Biosynthesis and Industrial Applications

Microbial α-Amylases for Industrial Application

Eigenschaften

IUPAC Name |

6-amino-2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40N6O10/c1-11(2)17(24)21(36)25-12(6-7-16(31)32)18(33)27-15(10-30)20(35)28-14(9-29)19(34)26-13(22(37)38)5-3-4-8-23/h11-15,17,29-30H,3-10,23-24H2,1-2H3,(H,25,36)(H,26,34)(H,27,33)(H,28,35)(H,31,32)(H,37,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSMGYQPHZVZKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N6O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657527 |

Source

|

| Record name | Valyl-alpha-glutamylserylseryllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Valyl-alpha-glutamylserylseryllysine | |

CAS RN |

39194-96-2 |

Source

|

| Record name | Valyl-alpha-glutamylserylseryllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-butyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371521.png)